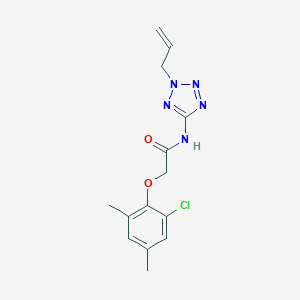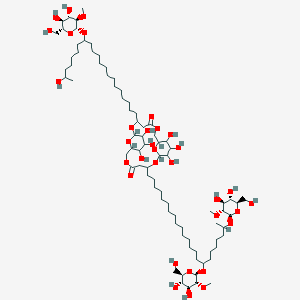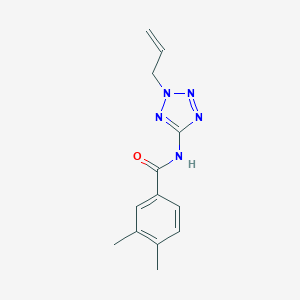
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide, also known as ACTAZOLAMIDE, is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative that belongs to the class of carbonic anhydrase inhibitors. Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and fluid secretion. ACTAZOLAMIDE has been found to be a potent inhibitor of carbonic anhydrase, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mécanisme D'action
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide acts as a reversible inhibitor of carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide inhibits this reaction by binding to the zinc ion in the active site of the enzyme, preventing the binding of water molecules and inhibiting the formation of bicarbonate.
Effets Biochimiques Et Physiologiques
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce intraocular pressure in patients with glaucoma by inhibiting the production of aqueous humor. It has also been found to be effective in the treatment of epilepsy by reducing the excitability of neurons. N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been used to prevent altitude sickness by reducing the production of bicarbonate in the kidneys, which can lead to metabolic acidosis at high altitudes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of carbonic anhydrase, making it useful for studying the physiological and biochemical effects of carbonic anhydrase inhibition. It is also readily available and relatively inexpensive. However, there are some limitations to the use of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the body. It can also have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide and carbonic anhydrase inhibition. One area of interest is the development of new carbonic anhydrase inhibitors with improved specificity and potency. Another area of research is the use of carbonic anhydrase inhibitors in the treatment of cancer. Carbonic anhydrase has been found to be overexpressed in many types of cancer, and inhibition of the enzyme has been shown to have antitumor effects. Finally, there is ongoing research on the role of carbonic anhydrase in the regulation of acid-base balance and fluid secretion, which could lead to the development of new treatments for diseases such as cystic fibrosis and chronic obstructive pulmonary disease.
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is a potent and specific inhibitor of carbonic anhydrase that has been widely used in scientific research. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has been found to be useful in the treatment of various diseases. While there are some limitations to its use in lab experiments, there are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide and carbonic anhydrase inhibition.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide involves the reaction of 2-chloro-4,6-dimethylphenol with sodium hydroxide to form the sodium salt of the phenol. This is followed by the reaction of the sodium salt with 2-chloroacetyl chloride to form the corresponding acetyl derivative. The acetyl derivative is then reacted with 2-allyl-2H-tetrazole-5-thiol to form the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been widely used in scientific research as a tool to study the physiological and biochemical effects of carbonic anhydrase inhibition. Carbonic anhydrase inhibitors have been found to be useful in the treatment of various diseases such as glaucoma, epilepsy, and altitude sickness. N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been used in studies to investigate the role of carbonic anhydrase in these diseases and to develop new treatments.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C14H16ClN5O2 |
Poids moléculaire |
321.76 g/mol |
Nom IUPAC |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H16ClN5O2/c1-4-5-20-18-14(17-19-20)16-12(21)8-22-13-10(3)6-9(2)7-11(13)15/h4,6-7H,1,5,8H2,2-3H3,(H,16,18,21) |
Clé InChI |
OYROQGWWHBPAOE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=NN(N=N2)CC=C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=NN(N=N2)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)








![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
